1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Hydrogen Bonding Pharmacophore Modeling Medicinal Chemistry

1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS 1033693-05-8) is an imidazole derivative with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol. It features a primary amine linked to a 1-methylimidazole core via a butyl chain, presenting as a liquid at room temperature.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 1033693-05-8
Cat. No. B1486708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine
CAS1033693-05-8
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCCC(C1=NC=CN1C)N
InChIInChI=1S/C8H15N3/c1-3-4-7(9)8-10-5-6-11(8)2/h5-7H,3-4,9H2,1-2H3
InChIKeyFBTHRJBKKWLZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS 1033693-05-8): Procurement and Differentiation Guide for Scientific Selection


1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS 1033693-05-8) is an imidazole derivative with the molecular formula C8H15N3 and a molecular weight of 153.22 g/mol [1]. It features a primary amine linked to a 1-methylimidazole core via a butyl chain, presenting as a liquid at room temperature . This compound is offered by multiple reputable vendors at purity levels ranging from 95% to 97% , and is typically stored at room temperature or refrigerated conditions .

Why Generic Imidazole Butanamines Cannot Substitute 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS 1033693-05-8)


Although numerous imidazole butanamine derivatives share the same molecular formula (C8H15N3), their pharmacological and physicochemical profiles differ dramatically due to subtle variations in substitution patterns. For instance, 4-(1H-imidazol-4-yl)butanamine (imbutamine) is a potent histamine H3/H4 receptor agonist with EC50 values of 3 and 66 nM [1], while methyl substitution at the 2-position of the imidazole ring in related analogs shifts selectivity toward the H4 receptor [1]. The target compound's unique N-methyl substitution on the imidazole ring and the specific attachment point of the butanamine chain preclude simple interchange with other C8H15N3 isomers [2], as even minor structural changes can abolish or alter biological activity [1].

Quantitative Differentiation Evidence for 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS 1033693-05-8) Against Structural Analogs


Hydrogen Bond Acceptor Count Differentiates from Isomeric Imidazole Butanamines

The target compound possesses 2 hydrogen bond acceptors, which distinguishes it from related imidazole butanamines that may have different acceptor counts due to alternative nitrogen substitution patterns [1]. This property influences molecular recognition in biological systems [2].

Hydrogen Bonding Pharmacophore Modeling Medicinal Chemistry

Rotatable Bond Count Influences Conformational Flexibility Relative to Rigid Analogs

With 3 rotatable bonds, 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine exhibits moderate conformational flexibility [1]. This differs from analogs like imbutamine (4-(1H-imidazol-4-yl)butanamine), which has 4 rotatable bonds, and more rigid imidazole derivatives used as kinase inhibitors [2].

Conformational Analysis Molecular Flexibility Drug Design

XLogP3-AA of 0.2 Distinguishes Lipophilicity Profile from More Hydrophobic Imidazole Derivatives

The predicted partition coefficient (XLogP3-AA) for the target compound is 0.2 [1], indicating moderate hydrophilicity. This contrasts with more lipophilic imidazole derivatives such as 2-isopropyl-3-methyl-1-(1-methyl-1H-imidazol-2-yl)-1-butanamine (XLogP3-AA ~2.5) and certain kinase inhibitors with LogP values >3 [2].

Lipophilicity ADME Solubility

Topological Polar Surface Area (TPSA) of 43.8 Ų Defines a Distinct Polarity Profile

The TPSA of 1-(1-methyl-1H-imidazol-2-yl)-1-butanamine is 43.8 Ų [1], which falls within the range favorable for oral bioavailability (<140 Ų). This value is lower than that of imbutamine (TPSA ~55.6 Ų) [2] but higher than very lipophilic imidazole derivatives (TPSA <30 Ų) [3].

Polar Surface Area Membrane Permeability Druglikeness

Vendor Purity Consistency Supports Reproducible Research Outcomes

Multiple vendors, including Sigma-Aldrich, AKSci, and ChemScene, supply this compound with purities of 95% or 97% . In contrast, some imidazole butanamine analogs are available only from single sources or with lower specified purity (e.g., 90% for certain custom-synthesized derivatives) [1].

Quality Control Reproducibility Procurement

Optimal Research and Industrial Application Scenarios for 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine (CAS 1033693-05-8)


Scaffold for Histamine Receptor Ligand Optimization

Given the class-level evidence that methyl substitution on imidazole butanamines can modulate histamine H3/H4 receptor selectivity [1], this compound serves as a valuable starting scaffold for medicinal chemistry campaigns aiming to develop selective H4 receptor agonists or antagonists. Its distinct substitution pattern (1-methyl on imidazole, butanamine at 2-position) may yield unique selectivity profiles compared to previously explored analogs [2].

Building Block for Kinase Inhibitor Synthesis

The 1-methylimidazole moiety is a recognized pharmacophore in kinase inhibition, particularly for Jak2 inhibitors [3]. 1-(1-Methyl-1H-imidazol-2-yl)-1-butanamine offers a primary amine handle for further derivatization, enabling the synthesis of focused libraries targeting kinases or other enzymes where an imidazole ring is critical for binding [3].

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies

With its moderate lipophilicity (XLogP3 = 0.2) and TPSA of 43.8 Ų [4], this compound is well-suited for systematic SAR investigations exploring the impact of polarity and conformational flexibility on target engagement. It can serve as a comparator to more hydrophobic or more polar analogs in medicinal chemistry programs [2].

Chemical Biology Tool for Imidazole-Dependent Protein Interactions

Imidazole rings can mimic histidine residues and coordinate metal ions in enzyme active sites [5]. This compound's imidazole core, combined with a flexible butanamine chain, may be used as a probe to study histidine-dependent protein interactions or as a ligand in metalloprotein crystallography [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-Methyl-1H-imidazol-2-YL)-1-butanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.